molecular formula C15H21ClN2O B2409426 2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide CAS No. 2411285-69-1

2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide

Cat. No.: B2409426
CAS No.: 2411285-69-1
M. Wt: 280.8
InChI Key: CVSNSQATPADGNN-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide is a synthetic organic compound that features a pyrrolidine ring, a phenyl group, and a chloro-substituted propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The pyrrolidine ring is known to interact with various receptors and enzymes, potentially modulating their activity . The phenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-substituted propanamide moiety differentiates it from other pyrrolidine derivatives, potentially offering unique reactivity and applications .

Properties

IUPAC Name

2-chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-11(16)15(19)17-12(2)13-6-5-7-14(10-13)18-8-3-4-9-18/h5-7,10-12H,3-4,8-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSNSQATPADGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCCC2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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